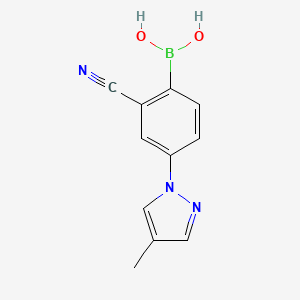
(2',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’,4’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chloro and fluoro substituents, as well as an acetonitrile group, can significantly alter the chemical and physical properties of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.
Nitrile Formation: Introduction of the acetonitrile group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods may involve large-scale halogenation and nitrile formation processes, often using catalysts to increase yield and efficiency. Specific conditions such as temperature, pressure, and solvent choice are optimized for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized biphenyl derivatives.
Reduction: Amino-biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2’,4’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying the effects of halogenated biphenyls on biological systems.
Medicine: Investigated for potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2’,4’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Interaction: Interacting with cellular receptors to modulate biological pathways.
Pathways Involved: Various signaling pathways may be affected, depending on the compound’s specific activity.
Comparación Con Compuestos Similares
Similar Compounds
(2’,4’-Dichloro-biphenyl-2-yl)-acetonitrile: Lacks the fluoro substituent.
(2’,4’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol: Contains a hydroxyl group instead of a nitrile group.
(2’,4’-Dichloro-6-fluoro-biphenyl-2-yl)-amine: Contains an amino group instead of a nitrile group.
Propiedades
Fórmula molecular |
C14H8Cl2FN |
|---|---|
Peso molecular |
280.1 g/mol |
Nombre IUPAC |
2-[2-(2,4-dichlorophenyl)-3-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-10-4-5-11(12(16)8-10)14-9(6-7-18)2-1-3-13(14)17/h1-5,8H,6H2 |
Clave InChI |
GIJSZVHGBOAKSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C2=C(C=C(C=C2)Cl)Cl)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol](/img/structure/B14075420.png)




![N-[cyano(phenyl)methyl]acetamide](/img/structure/B14075452.png)






![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)
